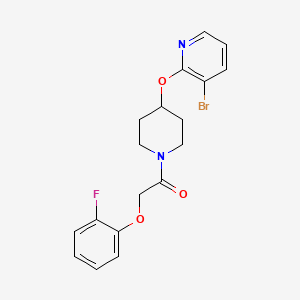

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Descripción

Propiedades

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrFN2O3/c19-14-4-3-9-21-18(14)25-13-7-10-22(11-8-13)17(23)12-24-16-6-2-1-5-15(16)20/h1-6,9,13H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFGURCANNCHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 3-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Synthesis of the Piperidine Derivative: The next step involves the reaction of piperidine with an appropriate alkylating agent to introduce the desired substituents.

Coupling Reaction: The bromopyridine intermediate is then coupled with the piperidine derivative using a suitable base and solvent to form the desired product.

Introduction of the Fluorophenoxy Group: The final step involves the reaction of the intermediate with 2-fluorophenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

Material Science: It may be used in the synthesis of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues

2.1.1. 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097894-25-0)

- Key Differences : Replaces the 3-bromopyridinyloxy group with a 2-methylpyrimidin-4-yloxy substituent.

- Molecular Weight : 345.4 g/mol (vs. ~435.3 g/mol for the target compound, based on ).

- However, the absence of bromine may reduce lipophilicity compared to the target compound .

2.1.2. 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1448056-42-5)

- Key Differences: Substitutes bromine with chlorine on the pyridine ring and replaces 2-fluorophenoxy with 2-methoxyphenoxy.

- Molecular Weight : 376.8 g/mol.

- Implications: Chlorine’s lower atomic weight and electronegativity may alter binding affinity compared to bromine.

2.1.3. 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 349430-29-1)

- Key Differences : Lacks the pyridinyloxy-piperidine moiety; features a simpler 4-methylpiperidine and 4-bromophenyl group.

- Molecular Weight : 296.2 g/mol.

- Implications : Reduced complexity may enhance synthetic accessibility but limit target selectivity due to fewer pharmacophoric elements .

Functional Analogues

Vandetanib Derivatives (e.g., Compound 16c in )

- Structure : Contains a quinazoline core with bromo-fluorophenyl and nitroimidazole groups.

- Activity : Targets tyrosine kinases (e.g., EGFR) for anticancer applications.

- Comparison : While the target compound lacks a quinazoline scaffold, its bromopyridine and fluorophenyl groups may mimic kinase-binding motifs observed in vandetanib derivatives .

Pyridin-2(1H)-one Derivatives ()

- Structure: Features a pyridinone ring with bromophenyl and methoxyphenyl substituents.

- Activity : Exhibits antioxidant activity (up to 79.05% radical scavenging at 12 ppm).

- Comparison: The target compound’s ethanone linker and piperidine scaffold may confer distinct redox properties, though its bromine atom could enhance lipophilicity and membrane permeability .

Acetylcholinesterase Inhibitors ()

- Structure: Piperidin-1-yl-ethanone derivatives with biphenyl and methoxy groups.

- Activity : Binds to acetylcholinesterase (binding affinity: -9.5 kcal/mol in docking studies).

- Comparison: The target compound’s 2-fluorophenoxy group may sterically hinder enzyme interaction compared to smaller substituents like methoxy .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound | ~435.3 | ~3.5 | 5 | 6 |

| 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | 345.4 | 2.8 | 6 | 5 |

| 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone | 376.8 | 3.1 | 5 | 5 |

| Vandetanib Derivative (16c) | 656.26 | 4.2 | 8 | 9 |

*Estimated using XLogP3 or analogous methods.

- Structural simplification in analogues (e.g., 2-(4-bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone) lowers molecular weight and LogP, improving solubility but sacrificing target engagement complexity .

Actividad Biológica

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Bromopyridine Moiety : A pyridine ring substituted with a bromine atom, which may enhance biological activity through electronic effects.

- Fluorophenoxy Group : A phenolic structure with a fluorine substituent, potentially influencing the compound's pharmacokinetics and receptor interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, the presence of halogen atoms (like bromine and fluorine) in the structure can enhance antibacterial efficacy. In vitro studies have shown that related piperidine derivatives demonstrate inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antitumor Activity

Compounds featuring piperidine and halogenated aromatic systems have been associated with antitumor properties. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. In particular, derivatives of piperidine have shown promise in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Similar compounds have been investigated for their ability to modulate serotonin and dopamine receptors, which could lead to therapeutic applications in treating depression and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Activity : A study on pyrrolidine derivatives showed that halogen substitutions significantly enhanced antibacterial properties against a range of pathogens, suggesting that similar modifications in our compound could yield potent antimicrobial agents .

- Antitumor Mechanisms : Research on piperidine derivatives indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.

- Neuropharmacological Applications : Investigations into piperidine-based compounds have revealed their potential as anxiolytics and antidepressants by acting on serotonin receptors, highlighting a promising area for further research into our compound's effects on mental health .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |

| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |

| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |

This table illustrates how the unique combination of functional groups in our target compound may confer distinct biological activities not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with intermediates like 3-bromopyridine and 4-hydroxypiperidine. Critical parameters include:

- Reaction Conditions : Use of anhydrous solvents (e.g., DMF or acetonitrile) under inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromopyridine moiety .

- Catalysts : Triethylamine or potassium carbonate to facilitate nucleophilic substitution at the piperidine oxygen .

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization to isolate the final product .

- Key Data : Similar compounds report yields of 75–84% under optimized conditions .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the piperidine, bromopyridine, and fluorophenoxy groups. For example, the 2-fluorophenoxy group shows characteristic splitting patterns in ¹H NMR .

- HPLC : Retention time and peak area analysis (e.g., 95% purity at 254 nm) to verify purity .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺) matching the molecular formula (e.g., C₁₈H₁₇BrFN₂O₃) .

Advanced Research Questions

Q. What strategies are effective in analyzing conflicting data regarding this compound’s biological activity across different assays?

- Methodological Answer :

- Target Validation : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and binding studies) to confirm target specificity. For example, conflicting cytotoxicity data may arise from off-target effects, requiring SPR (surface plasmon resonance) to validate binding kinetics .

- Structural Analysis : X-ray crystallography or molecular docking to assess whether stereochemical variations (e.g., piperidine ring conformation) impact activity .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., replacing bromine with chlorine) to identify structure-activity relationships (SAR) .

Q. How can computational methods guide the optimization of this compound for specific biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs). The bromine atom’s electrophilicity and fluorophenoxy group’s lipophilicity are critical for binding pocket compatibility .

- ADMET Prediction : Tools like SwissADME to optimize logP (target ~3.5 for blood-brain barrier penetration) and mitigate metabolic liabilities (e.g., CYP450 interactions) .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing 2-fluorophenoxy with 4-fluorophenoxy) on binding affinity .

Q. What experimental approaches resolve instability issues observed during in vitro assays?

- Methodological Answer :

- Degradation Studies : Use LC-MS to identify degradation products under physiological conditions (e.g., pH 7.4 buffer at 37°C). For example, hydrolysis of the ethanone group may require steric shielding via methyl substituents .

- Stabilization Techniques : Lyophilization for long-term storage or formulation with cyclodextrins to enhance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.